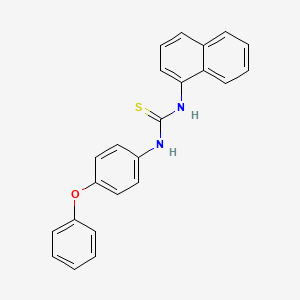![molecular formula C19H16ClN3O3S2 B4621709 methyl 6-[({[3-(acetylamino)phenyl]amino}carbonothioyl)amino]-3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B4621709.png)
methyl 6-[({[3-(acetylamino)phenyl]amino}carbonothioyl)amino]-3-chloro-1-benzothiophene-2-carboxylate
Übersicht
Beschreibung
Methyl 6-[({[3-(acetylamino)phenyl]amino}carbonothioyl)amino]-3-chloro-1-benzothiophene-2-carboxylate is a useful research compound. Its molecular formula is C19H16ClN3O3S2 and its molecular weight is 433.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 433.0321614 g/mol and the complexity rating of the compound is 609. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
The compound's antitumor efficacy, particularly in breast, ovarian, colon, and renal cell lines, is significant. The mode of action remains undefined but is believed to be novel and potentially involves metabolism as a central role. This is evidenced by selective drug uptake and biotransformation in sensitive cell lines, contrasting with negligible uptake in insensitive ones. The compound's metabolism predominantly involves N-acetylation and oxidation, with the pathway influenced by the nature of the substituent. In vitro studies have highlighted the importance of N-acetylation, with derivatives retaining selective antitumor activity despite modifications (Chua et al., 1999).
Chemical Reactivity and Synthesis
The compound's chemical reactivity has been explored through various reactions, including bromination, Vilsmeier–Haack formylation, and Friedel–Crafts acetylation. These reactions provide insights into the molecule's reactivity and potential for further chemical modification, which is crucial for synthesizing derivatives with enhanced or specialized properties. The acetylation reaction, in particular, highlights the compound's versatile reactivity, offering pathways to novel derivatives with potential biological activities (Chapman et al., 1971).
Enantiomerically Pure Derivatives
The synthesis of enantiomerically pure aminocarbene complexes of chromium demonstrates the compound's potential in chirality and stereochemistry research. These complexes have significant implications for understanding the role of chirality in chemical reactions and the development of chiral catalysts, which are vital in producing enantiomerically pure pharmaceuticals and other compounds (Meca et al., 2008).
Antimicrobial and Anti-inflammatory Properties
Derivatives of the compound have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. These studies are crucial for understanding the compound's potential in developing new therapeutic agents against various bacterial, fungal infections, and inflammation-related disorders. The exploration of Schiff bases, in particular, indicates a promising avenue for designing compounds with enhanced biological activities (Narayana et al., 2006).
Biological Activity of Derivatives
The biological activities of thiophene-3-carboxamide derivatives, including their antibacterial and antifungal properties, have been investigated. These studies contribute to the broader understanding of the compound's structure-activity relationship, guiding the design of derivatives with optimized biological activities for potential therapeutic applications (Vasu et al., 2003).
Eigenschaften
IUPAC Name |
methyl 6-[(3-acetamidophenyl)carbamothioylamino]-3-chloro-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3S2/c1-10(24)21-11-4-3-5-12(8-11)22-19(27)23-13-6-7-14-15(9-13)28-17(16(14)20)18(25)26-2/h3-9H,1-2H3,(H,21,24)(H2,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMFASSMODEFBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=S)NC2=CC3=C(C=C2)C(=C(S3)C(=O)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[2-(4-CYCLOBUTANEAMIDOPHENYL)ETHYL]PHENYL}CYCLOBUTANECARBOXAMIDE](/img/structure/B4621626.png)
![2-(3-chlorophenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]quinoline-4-carboxamide](/img/structure/B4621642.png)
![METHYL 7-CYCLOPROPYL-3-[(4-METHOXYPHENYL)METHYL]-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B4621650.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2,4,5-trichlorophenyl)-4-piperidinecarboxamide](/img/structure/B4621651.png)
![METHYL 1-(3-METHOXYPHENYL)-7-METHYL-3-[(2-METHYLPHENYL)METHYL]-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B4621658.png)
![N-[4-(butan-2-yloxy)phenyl]acetamide](/img/structure/B4621665.png)
![1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-2-phenoxypropan-1-one](/img/structure/B4621673.png)
![N'-{[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]methylene}-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B4621686.png)
![N-(2,5-difluorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4621691.png)
![N~1~-[2-(dimethylamino)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4621698.png)
![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4621701.png)

![6-METHYL-2-(PYRIDIN-4-YL)-N-[(THIOPHEN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE](/img/structure/B4621731.png)
![N-[4-(acetylamino)phenyl]-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B4621735.png)
